molecular formula C19H11N3OS3 B2500642 N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 922457-10-1

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2500642
CAS No.: 922457-10-1
M. Wt: 393.5
InChI Key: QZWOPCHVSOCMJJ-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring two benzothiazole rings linked via a thiophene-carboxamide scaffold. Benzothiazoles are renowned for their biological and material science applications due to their planar aromatic structure, which facilitates π-π interactions and metal coordination .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3OS3/c23-16(19-21-13-6-2-4-8-15(13)26-19)22-17-11(9-10-24-17)18-20-12-5-1-3-7-14(12)25-18/h1-10H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWOPCHVSOCMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide (DMF) as a solvent under relatively mild conditions . The process involves the formation of an amide linkage between the benzothiazole and thiophene rings.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The benzothiazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and subsequent cell death .

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

The following table compares structural features, synthesis routes, and biological activities of the target compound with analogous benzothiazole derivatives:

Compound Key Substituents/Features Synthesis Method Biological/Functional Activity Reference
N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide Thiophene linker, dual benzothiazole-carboxamide Likely via coupling of benzothiazole-thiophene intermediates (similar to ) Not explicitly reported; hypothesized kinase inhibition
N-(1,3-Benzothiazol-2-yl)benzamide [2-BTBA] Benzamide linkage, single benzothiazole Benzoylation of 2-aminobenzothiazole Nonlinear optical (NLO) material, thermal stability
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA] Fluorinated benzamide, single benzothiazole Substituted benzoyl chloride reaction Enhanced NLO properties vs. 2-BTBA
N-(1H-Benzo[d]imidazol-2-yl)thiophene-2-carboxamide Benzimidazole core, thiophene-carboxamide Coupling of thiophene-carboxylic acid with benzimidazole Antimicrobial activity (hypothesized)
3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol)amino]-4H-1,2,4-triazole Triazole-benzothiazole hybrid, pyridyl substituents Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) Antibacterial (Gram-positive), antituberculosis
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Piperazine-acetamide substituent Coupling of 2-chloroacetamide with N-methylpiperazine Moderate antimicrobial activity

Key Structural and Functional Insights :

Thiophene vs. Thiophene’s sulfur atom introduces additional intermolecular interactions (e.g., S···π), which could influence crystal packing and solubility .

Carboxamide vs. Acetamide Linkages :

  • Carboxamide groups (as in the target compound and 2-BTBA) provide hydrogen-bonding sites critical for protein binding (e.g., kinase inhibition) or supramolecular assembly in materials .
  • Acetamide derivatives (e.g., BZ-IV) exhibit reduced rigidity, which may lower thermal stability but improve bioavailability .

Biological Activity Trends :

  • Fluorinated derivatives (e.g., 2-BTFBA) show enhanced optical properties due to increased polarizability .
  • Triazole-benzothiazole hybrids () demonstrate potent antibacterial activity (MIC ≤ 1 µg/mL against S. aureus), attributed to the triazole’s ability to disrupt bacterial membrane integrity .

Synthesis Strategies :

  • Click chemistry () enables rapid generation of diverse libraries, while traditional benzoylation () offers high yields for simpler analogs.
  • The target compound’s synthesis likely involves multi-step coupling reactions, as seen in and , requiring precise control of substituent positioning.

Research Findings and Implications

  • Antimicrobial Potential: Derivatives with electron-withdrawing groups (e.g., nitro, fluoro) on benzothiazoles exhibit superior activity. For example, 6-nitro-substituted triazole-benzothiazoles show antitubercular activity (MIC = 0.5 µg/mL) . The target compound’s dual benzothiazole-thiophene system may synergize these effects.
  • Material Science Applications : Benzothiazole-carboxamide derivatives like 2-BTBA exhibit second-harmonic generation (SHG) efficiency 1.5× that of urea, suggesting the target compound could surpass this with its extended conjugation .
  • Synthetic Challenges : Steric hindrance from dual benzothiazole rings may complicate purification, necessitating advanced techniques like preparative HPLC (as in ) .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide is a compound characterized by its unique structural combination of benzothiazole and thiophene rings. This structure is believed to impart significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C19H11N3O1S3C_{19}H_{11}N_{3}O_{1}S_{3}, and it has a molecular weight of approximately 373.46 g/mol. The structural features contribute to its interactions with various biological targets.

Anticancer Activity

Research indicates that compounds within the benzothiazole class exhibit notable anticancer properties. For instance, derivatives of benzothiazole have shown efficacy against various cancer cell lines, including leukemia, lung, colon, and breast cancer cells. In particular, studies have reported IC50 values as low as 0.24 µM for certain derivatives, highlighting their potential as effective anticancer agents .

Cell Line IC50 (µM) Activity
MDA-MB-231 (Breast Cancer)0.24Antiproliferative
NCI-H226 (Lung Cancer)0.31Antiproliferative
HT-29 (Colorectal Cancer)0.92Antiproliferative

Antimicrobial Activity

The compound also exhibits antimicrobial properties attributed to its ability to disrupt bacterial cell membranes and inhibit bacterial DNA gyrase. Such mechanisms suggest potential applications in treating bacterial infections . Studies have shown that similar compounds can inhibit the growth of various bacterial strains effectively.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial growth.
  • Disruption of Cell Membranes : Its interaction with lipid bilayers can lead to increased permeability and eventual cell death.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways that regulate cell cycle and apoptosis.

Case Studies

Several studies have investigated the biological activities of benzothiazole derivatives:

  • Anticancer Efficacy : A study evaluated a series of benzothiazole derivatives for their anticancer activity against various cell lines, revealing that modifications to the benzothiazole structure significantly enhanced their potency .
  • Neurotoxicity Assessment : Another research focused on assessing the neurotoxicity profiles of related compounds, indicating that many benzothiazole derivatives exhibited low neurotoxic effects while maintaining high therapeutic efficacy .

Q & A

Q. Techniques :

  • X-ray crystallography : Resolves bond lengths/angles (e.g., SHELX programs for refinement ).
  • NMR spectroscopy : Confirms proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm for benzothiazole-thiophene systems).
  • Mass spectrometry : Validates molecular weight (e.g., HRMS m/z calculated for C₁₉H₁₂N₂OS₂: 372.04).
    Challenge : Non-crystalline samples require alternative methods like DFT-based computational modeling paired with IR/Raman spectroscopy .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

  • Synthetic impurities : Use HPLC-MS to detect byproducts (e.g., incomplete coupling intermediates).
  • Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity with fixed inoculum sizes and solvent controls).
  • Structural analogs : Compare with derivatives (e.g., N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide ) to isolate substituent effects.
    Case study : A 2023 study attributed inconsistent DprE1 inhibition (IC₅₀ 0.5–5 µM) to variations in bacterial strain lipid profiles .

Advanced: How are computational methods integrated into target identification and validation?

Q. Workflow :

Molecular docking : Screen against targets like Mycobacterium tuberculosis DprE1 (PDB: 4FDN) using AutoDock Vina.

MD simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS to validate pose retention).

Free energy calculations : MM-PBSA/GBSA quantifies ΔGbinding for lead optimization.
Validation : Cross-check with experimental IC₅₀ values and SAR studies. For example, a 2025 study linked thiophene ring planarity to enhanced DprE1 affinity .

Basic: What are the key physicochemical properties influencing bioavailability?

  • LogP : ~3.5 (calculated via ChemDraw), suggesting moderate lipophilicity.
  • Solubility : <0.1 mg/mL in water; DMSO or PEG-400 enhances solubility for in vitro assays.
  • Stability : Degrades at pH <3 (acidic cleavage of amide bond) and >10 (thiophene ring oxidation). Store at -20°C under inert atmosphere .

Advanced: How are pharmacokinetic (ADMET) parameters optimized for in vivo studies?

Q. Strategies :

  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation.
  • Toxicity mitigation : Replace thiophene with furan to minimize hepatotoxicity (see 2024 analogs ).
  • Plasma protein binding : Use SPR to measure affinity for HSA; aim for <90% binding to ensure free drug availability.
    Data : Microsomal half-life improved from 12 min to 45 min via 4-fluoro substitution on the benzothiazole ring .

Basic: What analytical techniques quantify this compound in biological matrices?

  • LC-MS/MS : MRM transitions m/z 372→254 (LOQ: 1 ng/mL in plasma).
  • UV-Vis : λmax 310 nm (ε = 12,500 M⁻¹cm⁻¹) for cell lysate quantification.
  • Sample prep : Protein precipitation with acetonitrile (1:3 v/v) reduces matrix effects .

Advanced: How do structural modifications enhance selectivity for therapeutic targets?

Q. Examples :

  • Anticancer activity : Adding a 4-hydroxyphenyl group increased Topo I inhibition (IC₅₀ 1.2 µM vs. 8.7 µM for parent compound) .
  • Antimicrobial activity : Chlorine substitution at thiophene C5 improved MIC against MRSA from 32 µg/mL to 8 µg/mL .
    Mechanism : Substituents modulate electron density and steric hindrance at the binding pocket .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis (amine intermediates are volatile).
  • Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before incineration .

Advanced: How are crystallographic data (e.g., SHELXL) interpreted to refine molecular packing?

Q. Steps :

Data collection : Use Cu-Kα radiation (λ=1.5418 Å) for small-molecule crystals.

Refinement : SHELXL applies least-squares minimization to R-factor <0.03.

Analysis : Identify H-bonding (e.g., N-H···N between amide and thiazole) and π-π stacking (3.6 Å spacing) using OLEX2 .

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